Methylprednisolone 17-hemisuccinate

Description

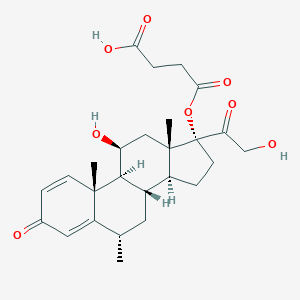

Structure

3D Structure

Properties

IUPAC Name |

4-[[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(20(30)13-27,34-22(33)5-4-21(31)32)25(17,3)12-19(29)23(16)24(2)8-6-15(28)11-18(14)24/h6,8,11,14,16-17,19,23,27,29H,4-5,7,9-10,12-13H2,1-3H3,(H,31,32)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJNUHGXSJAWMH-XYMSELFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998345 | |

| Record name | 4-[(11,21-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77074-42-1 | |

| Record name | Methylprednisolone 17-hemisuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077074421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(11,21-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLPREDNISOLONE 17-HEMISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8V07359RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Defining the Role of Methylprednisolone 17-Hemisuccinate

An In-depth Technical Guide to Methylprednisolone 17-Hemisuccinate: Structure, Properties, and Analytical Considerations

This compound (MP-17-HS) is a pivotal compound in the pharmaceutical landscape, primarily recognized as a key related substance and impurity in the synthesis and analysis of methylprednisolone sodium succinate (MPSS), a widely utilized water-soluble corticosteroid.[1] While its parent compound, methylprednisolone, exerts potent anti-inflammatory and immunosuppressive effects, the significance of MP-17-HS lies in its application as a critical chemical reference standard.[1] Its presence and quantification are essential for ensuring the quality, stability, and consistency of methylprednisolone-based drug products. This guide provides a detailed exploration of its chemical structure, physicochemical properties, synthesis, and the analytical methodologies crucial for its characterization, tailored for researchers and drug development professionals.

Chemical Identity and Molecular Structure

A precise understanding of the molecular architecture is fundamental to comprehending the behavior of MP-17-HS.

1.1 Nomenclature and Identification

-

IUPAC Name : 4-[[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid.[2]

-

CAS Number : 77074-42-1.[2]

-

Molecular Formula : C₂₆H₃₄O₈.[2]

-

Synonyms : 6α-Methyl Prednisolone 17-Hemisuccinate, Methylprednisolone Hydrogen Succinate Impurity B.[2][3]

1.2 Molecular Structure MP-17-HS is an ester derivative of methylprednisolone. The core structure is the pregnane steroid skeleton, characteristic of glucocorticoids. The defining feature is the hemisuccinate moiety esterified to the hydroxyl group at the C17 position.[1] This ester linkage is central to its chemical properties and its role as a prodrug and a point of potential degradation.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of MP-17-HS dictate its behavior in analytical systems and formulations. These properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 474.5 g/mol | [2] |

| Appearance | White or almost white, hygroscopic powder | [4] |

| Melting Point | >230°C (with decomposition) | [4] |

| Solubility | Practically insoluble in water; slightly soluble in acetone and anhydrous ethanol; dissolves in dilute solutions of alkali hydroxides. | [4] |

| InChIKey | VDJNUHGXSJAWMH-XYMSELFBSA-N | [2] |

The hygroscopic nature of MP-17-HS is a critical consideration for its handling and storage as a reference standard, as moisture can accelerate degradation.[1] Its poor aqueous solubility at neutral pH contrasts with the high solubility of its corresponding sodium salt, methylprednisolone sodium succinate, which is designed for parenteral administration.[4][5]

Synthesis and Manufacturing Insights

MP-17-HS is primarily synthesized via the esterification of methylprednisolone. Understanding this process is key to controlling its formation as an impurity during the production of related active pharmaceutical ingredients (APIs).

3.1 Core Synthesis Reaction The principal synthetic route involves the reaction of methylprednisolone with succinic anhydride.[1][6] This reaction specifically targets one of the hydroxyl groups on the methylprednisolone molecule to form an ester linkage.

Caption: Generalized workflow for the synthesis of MP-17-HS.

3.2 Experimental Protocol: Esterification of Methylprednisolone The following protocol is a representative example based on established methodologies.[6][7]

-

Reactant Preparation : In a suitable reaction vessel, dissolve methylprednisolone and succinic anhydride in a non-protonic solvent such as N-methyl pyrolidone (NMP) or tetrahydrofuran (THF).

-

Catalyst Introduction : Cool the reaction mixture (e.g., to -5°C to 0°C) and add an alkaline catalyst. 4-dimethylaminopyridine (DMAP) is often used due to its high efficacy in promoting acylation.[7] The catalyst is typically dissolved in a small amount of a compatible solvent like acetone before addition.

-

Reaction Execution : Stir the mixture at a controlled temperature (e.g., 0-35°C) for several hours (typically 1-8 hours) until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).[6][7]

-

Reaction Quenching & Isolation : Once complete, terminate the reaction by adding water or a dilute acid (e.g., 10% HCl).[6] This will precipitate the crude product.

-

Purification : Filter the crude solid. Further purification is achieved by crystallization from an appropriate solvent system, such as tetrahydrofuran (THF) and an anti-solvent like cyclohexane, to yield the final product with high purity.[7]

Causality Insight : The choice of a non-protonic solvent is crucial to prevent side reactions with the highly reactive succinic anhydride. The alkaline catalyst activates the hydroxyl group of methylprednisolone, facilitating the nucleophilic attack on the anhydride. Low-temperature control is essential to minimize the formation of degradation products.

Pharmacokinetics and Mechanism of Action

As a prodrug, MP-17-HS is biologically inactive until it is converted into its active form, methylprednisolone.

-

Prodrug Conversion : In the body, the ester bond of MP-17-HS is rapidly hydrolyzed, releasing free methylprednisolone.[1] This conversion is a critical step for therapeutic activity.

-

Comparative Pharmacokinetics : When administered intravenously, methylprednisolone is formed more rapidly from the phosphate ester than from the hemisuccinate ester.[8] Studies have shown that a significant portion of the hemisuccinate form (approximately 14.7%) can be excreted renally unchanged, reducing its overall bioavailability compared to other esters.[8] The mean residence time of the hemisuccinate ester in the body is significantly longer than that of the phosphate ester.[8]

-

Mechanism of Action : Once converted, the active methylprednisolone passively diffuses across cell membranes and binds to intracellular glucocorticoid receptors.[1] This drug-receptor complex then translocates to the cell nucleus, where it modulates the transcription of genes involved in inflammatory and immune responses, ultimately exerting its therapeutic effect.[1]

Analytical Methodologies

Accurate and robust analytical methods are paramount for the quantification of MP-17-HS, especially when monitoring impurities in MPSS drug products. High-Performance Liquid Chromatography (HPLC) is the gold standard.[9][10][11]

5.1 HPLC for Separation and Quantification A validated Reverse-Phase HPLC (RP-HPLC) method is essential for separating MP-17-HS from the active methylprednisolone, the 21-hemisuccinate isomer (MPHS), and other degradation products.[9][11]

5.2 Self-Validating HPLC Protocol This protocol is designed based on published methods to ensure specificity, linearity, and accuracy.[9][11]

-

System Preparation :

-

Chromatographic System : RP-HPLC system with UV detection.

-

Column : BDS or similar C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[9][11]

-

Mobile Phase : A mixture of Water for Injection (WFI), glacial acetic acid, and acetonitrile. A typical volumetric ratio is 63:2:35 (WFI:Acetic Acid:Acetonitrile).[9][11] The acetic acid serves to control the pH and ensure the proper ionization state of the analytes for consistent retention, while the acetonitrile/water ratio is optimized for resolving the closely related steroid structures.

-

-

Standard and Sample Preparation :

-

Prepare a stock solution of MP-17-HS reference standard in the mobile phase.

-

Prepare sample solutions (e.g., dissolved MPSS for injection) in the mobile phase.

-

-

System Suitability :

-

Inject the standard solution six times.

-

The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is within acceptable limits (e.g., <2%). This step validates that the analytical system is performing consistently before analyzing samples.

-

-

Analysis and Quantification :

-

Inject the sample solutions.

-

Identify the MP-17-HS peak based on its retention time relative to the reference standard.

-

Quantify the amount of MP-17-HS using the peak area and a calibration curve constructed from standards of known concentrations.

-

Stability and Degradation Profile

MP-17-HS is known to be unstable under various conditions, which is a critical factor in both drug formulation and analytical testing.

-

Hydrolytic Instability : The ester linkage is susceptible to hydrolysis, especially in aqueous solutions. The degradation of the related methylprednisolone 21-succinate is highly dependent on pH.[12]

-

Acyl Migration : A key degradation pathway is intramolecular acyl migration, where the succinyl group moves from the C17 position to the C21 position, and vice versa.[12][13] Studies show that the 21-ester is the more thermodynamically stable isomer.[12]

-

Environmental Factors : Stability is significantly impacted by environmental conditions:

-

Temperature : Elevated temperatures accelerate the degradation process, leading to the formation of multiple degradation products.[1][10]

-

Moisture : As a hygroscopic compound, the presence of moisture can significantly increase the rate of hydrolysis.[1] This is why the final drug product is often a lyophilized powder.[1]

-

Light : Exposure to light can also promote degradation, leading to the formation of specific impurities.[1][10]

-

Applications in Drug Development and Research

Despite being primarily viewed as an impurity, MP-17-HS has important applications:

-

Pharmaceutical Reference Standard : Its primary role is as a qualified reference standard for the development and validation of analytical methods (e.g., HPLC) to ensure the purity and stability of methylprednisolone sodium succinate injections.[1] It allows for the accurate identification and quantification of this specific impurity.

-

Pharmacokinetic Research : It is used in pharmacokinetic studies to understand the in vivo conversion rates and bioavailability of different methylprednisolone prodrugs.[8]

-

Drug Delivery Research : MP-17-HS and its parent compound are used in the development of advanced drug delivery systems, such as liposomal formulations, to enhance targeting and modify release kinetics.[1]

-

Clinical Research : The active form, methylprednisolone, derived from its esters, is investigated in numerous clinical trials for a wide range of inflammatory and autoimmune conditions, including multiple sclerosis, sudden hearing loss, and membranous nephropathy.[14]

Conclusion

This compound is a molecule of significant technical interest to the pharmaceutical industry. While it is an impurity in a major corticosteroid product, its characterization is fundamental to ensuring drug safety and quality. A thorough understanding of its chemical structure, properties, synthesis, and degradation pathways, supported by robust analytical methods, is indispensable for drug development professionals. Its role as a reference standard underscores the principle that even minor components in a drug formulation require rigorous scientific investigation to guarantee the overall integrity of the final therapeutic product.

References

-

Benchchem. This compound | Research Compound.

-

admed. Methylprednisolone Hemisuccinate – Application in Therapy and Current Clinical Research.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 63017, this compound.

-

Tornatore, K. M., et al. Comparative pharmacokinetics of methylprednisolone phosphate and hemisuccinate in high doses. PubMed.

-

IJSART. Determination of Methylprednisolone Antiderivatives By HPLC Analysis Method And Its Practical Application.

-

Popovska, O., et al. Methylprednisolone and its related substances in freeze-dried powders for injections. Macedonian Pharmaceutical Bulletin.

-

National Center for Biotechnology Information. PubChem Substance Record for SID 500801711, this compound.

-

Semantic Scholar. Kinetics of methylprednisolone and its hemisuccinate ester.

-

Google Patents. CN104650172A - Method for preparing methylprednisolone hemisuccinate.

-

DrugBank. Methylprednisolone Hemisuccinate | Drug Information, Uses, Side Effects, Chemistry.

-

ResearchGate. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application.

-

ResearchGate. Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 AM versus 4 PM.

-

MedPath. Methylprednisolone hemisuccinate.

-

ChemicalBook. Methylprednisolone hemisuccinate | 2921-57-5.

-

IP.com. An Improved Process For The Preparation Of Methylprednisolone Sodium Succinate.

-

Patsnap. Preparation method of methylprednisolone hemisuccinate impurity - Eureka.

-

HMDB. Showing metabocard for this compound (HMDB0259551).

-

ChemicalBook. This compound | 77074-42-1.

-

National Center for Biotechnology Information. Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 am versus 4 pm.

-

National Center for Biotechnology Information. Pharmacokinetics and pharmacodynamic modeling of direct suppression effects of methylprednisolone on serum cortisol and blood histamine in human subjects.

-

SciSpace. Methylprednisolone and its related substances in freeze dried powders for injections.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16923, Methylprednisolone Succinate.

-

Science.gov. methylprednisolone hemisuccinate: Topics by Science.gov.

-

Anderson, B. D., & Taphouse, V. Initial rate studies of hydrolysis and acyl migration in methylprednisolone 21-hemisuccinate and 17-hemisuccinate. PubMed.

-

CACHE. The Degradation of Methyl Prednisolone 21-Hemisuccinate and the Synthesis of Methyl Prednisolone 21-Hemiesters.

-

GSRS. This compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C26H34O8 | CID 63017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Methylprednisolone hemisuccinate | 2921-57-5 [chemicalbook.com]

- 5. scispace.com [scispace.com]

- 6. CN104650172A - Method for preparing methylprednisolone hemisuccinate - Google Patents [patents.google.com]

- 7. An Improved Process For The Preparation Of Methylprednisolone Sodium [quickcompany.in]

- 8. Comparative pharmacokinetics of methylprednisolone phosphate and hemisuccinate in high doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijsart.com [ijsart.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Initial rate studies of hydrolysis and acyl migration in methylprednisolone 21-hemisuccinate and 17-hemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cache.kzoo.edu [cache.kzoo.edu]

- 14. clinicaltrials.eu [clinicaltrials.eu]

Synthesis of methylprednisolone 17-hemisuccinate from methylprednisolone

An In-depth Technical Guide to the Synthesis of Methylprednisolone 17-Hemisuccinate from Methylprednisolone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of this compound, a critical ester prodrug of the corticosteroid methylprednisolone. The synthesis involves a selective esterification of the sterically hindered tertiary hydroxyl group at the C17 position of methylprednisolone with succinic anhydride. This document delves into the underlying chemical principles, reaction mechanisms, a detailed step-by-step experimental protocol, and methods for purification and characterization. The causality behind experimental choices is explained to provide field-proven insights, ensuring the protocol is a self-validating system for researchers.

Introduction and Significance

Methylprednisolone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive activities. However, its poor water solubility limits its administration, particularly for intravenous routes required for acute conditions. To overcome this, the water-soluble sodium salt of methylprednisolone hemisuccinate is widely used. The synthesis of the precursor, this compound, is therefore a pivotal step in the manufacturing of this crucial pharmaceutical agent.[1][2][3]

The molecule itself, this compound, is not only a synthetic intermediate but also a recognized impurity and a key chemical reference standard in the quality control and analysis of methylprednisolone sodium succinate formulations.[1][4] Its accurate synthesis and characterization are essential for developing robust HPLC methods for drug quality, stability monitoring, and ensuring compliance with Good Manufacturing Practices (GMP).[1]

Chemical Principles and Reaction Mechanism

The core of the synthesis is a nucleophilic acyl substitution reaction: the esterification of the C17 tertiary hydroxyl group of methylprednisolone with succinic anhydride.

Reagents and Their Roles

-

Methylprednisolone: The steroid substrate containing the target tertiary alcohol at the C17 position. The hydroxyl groups at C11 (secondary) and C21 (primary) are also present, but the reaction conditions are optimized for selectivity towards the C17 position, often influenced by steric factors and reaction kinetics.

-

Succinic Anhydride: The acylating agent. As a cyclic anhydride, it is more reactive than its corresponding dicarboxylic acid. Upon reaction, its ring opens to form an ester linkage on one end and a terminal carboxylic acid group on the other.[1][5]

-

Solvent: An aprotic solvent is crucial to prevent side reactions with the anhydride. Common choices include pyridine, dimethylformamide (DMF), N,N-dimethylacetamide, and N-methylpyrrolidone (NMP).[5][6] Pyridine is often favored as it can serve as both the solvent and the catalyst.

-

Catalyst: A basic catalyst is essential to facilitate the reaction, especially given the sterically hindered nature of the C17-OH group. Tertiary amines like triethylamine (TEA) or nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) are frequently employed.[1][5][6]

The Catalytic Mechanism

The esterification does not proceed efficiently without a catalyst. The base plays a multifaceted role:

-

Nucleophilic Catalysis: When pyridine or DMAP is used, the nitrogen atom acts as a potent nucleophile, attacking the carbonyl carbon of succinic anhydride. This opens the anhydride ring to form a highly reactive N-acylpyridinium intermediate.[7][8][9]

-

Activation: This N-acylpyridinium species is significantly more electrophilic and reactive than the parent anhydride. This heightened reactivity is necessary to overcome the steric hindrance of the tertiary C17-hydroxyl group on the methylprednisolone molecule.[8]

-

Proton Scavenging: The base neutralizes the acidic proton of the hydroxyl group as it attacks the activated intermediate and also scavenges any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.[7]

The overall reaction is a selective acylation that yields the desired 17-monoester.

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures found in the scientific literature and patents.[5][6][10]

Materials and Equipment

-

Reactants: Methylprednisolone, Succinic Anhydride, 4-Dimethylaminopyridine (DMAP), Pyridine (anhydrous).

-

Solvents & Reagents: Deionized Water, Hydrochloric Acid (10% aq.), Methanol, Activated Carbon.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen inlet, thermometer, Buchner funnel, filtration apparatus, rotary evaporator.

Step-by-Step Methodology

-

Reaction Setup:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve methylprednisolone (1.0 eq) and 4-dimethylaminopyridine (DMAP, ~0.1-0.2 eq) in anhydrous pyridine (~10-15 mL per gram of methylprednisolone).[10]

-

Stir the mixture at room temperature for approximately 10 minutes until all solids are dissolved.

-

-

Addition of Acylating Agent:

-

To the stirred solution, add succinic anhydride (1.2-1.5 eq).[10] An excess is used to ensure the complete conversion of the starting material.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature (20-25°C) or slightly elevated temperature (30-35°C) for 6-12 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the methylprednisolone spot is consumed.

-

-

Work-up and Product Isolation:

-

Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of cold deionized water (~15-20 times the volume of pyridine used).[10]

-

Acidify the aqueous mixture by slowly adding 10% hydrochloric acid while stirring until the pH reaches approximately 2-4. This step protonates the terminal carboxylate and neutralizes the pyridine, causing the product to precipitate out of the solution.[10]

-

Continue stirring the slurry for 30-60 minutes to ensure complete precipitation.

-

Collect the white solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with deionized water until the filtrate is neutral to remove residual pyridine hydrochloride and other water-soluble impurities.

-

-

Purification (Recrystallization):

-

Transfer the crude, dried product to a clean flask.

-

Dissolve the crude solid in a minimal amount of hot methanol.[5]

-

Add a small amount of activated carbon to decolorize the solution and heat at reflux for 15-20 minutes.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum at 40-50°C to a constant weight.

-

Caption: Experimental workflow for the synthesis.

Product Characterization and Quality Control

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the final product.

| Analytical Technique | Parameter | Expected Result / Observation |

| Appearance | Physical State | White to off-white crystalline solid. |

| Molecular Weight | C₂₆H₃₄O₈ | 474.5 g/mol .[11] |

| ¹H-NMR | Key Signals | Appearance of new signals around 2.5-2.7 ppm corresponding to the -COCH₂CH₂COOH methylene protons of the succinate moiety. Disappearance of the C17-OH proton signal. |

| IR Spectroscopy | Vibrational Bands | Strong C=O stretching bands around 1720-1750 cm⁻¹ (ester) and 1700-1725 cm⁻¹ (carboxylic acid). Broad O-H stretch for the carboxylic acid. |

| Mass Spectrometry | Molecular Ion Peak | Detection of [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (474.5). |

| HPLC | Purity | A single major peak with purity >99%. Retention time distinct from methylprednisolone starting material.[3] |

| Specific Rotation | Optical Activity | Between +87° and +95° (10 mg/mL in dioxane).[12] |

Conclusion

The synthesis of this compound is a well-established yet nuanced esterification reaction critical to the pharmaceutical industry. Success hinges on the careful selection of an aprotic solvent and a suitable basic catalyst to overcome the steric hindrance of the tertiary C17-hydroxyl group. The protocol described herein, from reaction execution to purification and characterization, provides a robust framework for researchers and drug development professionals to produce this important compound with high yield and purity. Adherence to rigorous analytical quality control is paramount to ensure the final product meets the stringent standards required for its use as a pharmaceutical intermediate and reference standard.

References

- CN104650172A - Method for preparing methylprednisolone hemisuccinate. (2015). Google Patents.

-

Anderson, B. D., & Conradi, R. A. (1985). Carboxyl group catalysis of acyl transfer reactions in corticosteroid 17- and 21-monoesters. Journal of Pharmaceutical Sciences, 74(7), 745-752. Retrieved January 14, 2026, from [Link]

- IN201621017120A - An Improved Process For The Preparation Of Methylprednisolone Sodium Succinate. (2017). Google Patents.

- US4537722A - Steroid esters preparation. (1985). Google Patents.

- CN106279626A - Preparation method of methylprednisolone hemisuccinate impurity. (2017). Google Patents.

-

Street, J. M., & Trafford, D. J. (1984). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 290, 269-278. Retrieved January 14, 2026, from [Link]

-

Why is pyridine used when making tosyl esters from alcohols? (2015). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]

-

Why is pyridine a nucleophilic catalyst in the following reaction to generate esters? (2021). Reddit. Retrieved January 14, 2026, from [Link]

- CN101230084A - Chemical synthesis method of methylprednisolone. (2008). Google Patents.

-

Solomun, L., Medenica, M., Ivanović, D., & Malenović, A. (2011). Methylprednisolone and its related substances in freeze-dried powders for injections. Journal of the Serbian Chemical Society, 76(1), 1-12. Retrieved January 14, 2026, from [Link]

- CN101418029B - Method for synthesizing methylprednisolone. (2011). Google Patents.

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

Burgdorff, T., et al. (2002). IgE-mediated anaphylactic reaction induced by succinate ester of methylprednisolone. Annals of Allergy, Asthma & Immunology, 89(4), 425-428. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Experimental Procedure for Esterification. (2018). Writing in Biology, University of Massachusetts Boston. Retrieved January 14, 2026, from [Link]

- EP0072200A2 - Steroidal esters and process for the preparation of steroidal esters. (1983). Google Patents.

-

Methylprednisolone Hemisuccinate. (n.d.). USP-NF. Retrieved January 14, 2026, from [Link]

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved January 14, 2026, from [Link]

- CN1931870A - Synthesis process of methyl prednisolone aceponate. (2007). Google Patents.

-

Li, Y., et al. (2018). Design, Synthesis, and Renal Targeting of Methylprednisolone-Lysozyme. Molecules, 23(11), 2997. Retrieved January 14, 2026, from [Link]

-

1 H-NMR Spectrum of impurity B. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Structure of (A) methylprednisolone [MP], (B) methylprednisolone hemisuccinate [MPHS], (C) this compound [17-MPHS]. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Methylprednisolone Succinate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

El-Kassem, M. A., et al. (2023). A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application. Scientific Reports, 13(1), 11599. Retrieved January 14, 2026, from [Link]

-

Succinic anhydride esterification won't go forward. (2021). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]

-

Can you recommend the reaction conditions of esterification of anhydride with alcohol? (2018). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. IgE-mediated anaphylactic reaction induced by succinate ester of methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN104650172A - Method for preparing methylprednisolone hemisuccinate - Google Patents [patents.google.com]

- 6. An Improved Process For The Preparation Of Methylprednisolone Sodium [quickcompany.in]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. reddit.com [reddit.com]

- 9. echemi.com [echemi.com]

- 10. mdpi.com [mdpi.com]

- 11. This compound | C26H34O8 | CID 63017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methylprednisolone Hemisuccinate [drugfuture.com]

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Methylprednisolone 17-Hemisuccinate

Introduction

Methylprednisolone, a potent synthetic glucocorticoid, is a cornerstone in the management of a wide spectrum of inflammatory and autoimmune disorders.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile, which governs the onset, intensity, and duration of its action. For intravenous administration, methylprednisolone is often formulated as a water-soluble prodrug, methylprednisolone 17-hemisuccinate (MPHS), to overcome the low aqueous solubility of the parent molecule.[3][4] This guide provides a comprehensive technical overview of the in vivo journey of MPHS, from its administration to the metabolism and eventual excretion of methylprednisolone (MP), tailored for researchers, scientists, and drug development professionals. We will delve into the critical biotransformation of the prodrug, the intricate metabolic pathways of the active moiety, and the analytical methodologies requisite for their characterization.

I. The Prodrug Concept: this compound

The strategic use of a prodrug approach for intravenous methylprednisolone administration is a classic example of optimizing drug delivery. Methylprednisolone itself is a lipophilic molecule with poor water solubility, making high-dose intravenous formulation challenging. The esterification of the C21-hydroxyl group with hemisuccinate creates a water-soluble salt form, methylprednisolone sodium succinate, which is ideal for parenteral administration.[5]

However, it is crucial to recognize that MPHS is biologically inactive. Its therapeutic activity is entirely dependent on its rapid in vivo hydrolysis to the active methylprednisolone.[6] This conversion is a critical first step in the pharmacokinetic cascade and significantly influences the subsequent availability of the active drug at its target sites.

In Vivo Hydrolysis of this compound

Upon entering the systemic circulation, MPHS is rapidly hydrolyzed to liberate methylprednisolone. This bioconversion is primarily an enzymatic process, catalyzed by non-specific carboxylesterases present in the plasma and various tissues, particularly the liver.[7] Studies in rats have identified a dexamethasone-induced carboxylesterase belonging to the CES2 family as being involved in this hydrolysis.

The kinetics of this conversion are rapid, with a reported half-life of approximately 16 minutes for the hemisuccinate ester.[8] This is in contrast to other ester prodrugs of methylprednisolone, such as the phosphate ester, which is converted more rapidly.[9] A portion of the administered MPHS dose, typically around 10-15%, is excreted unchanged in the urine, indicating that the conversion to the active form is not entirely complete.[9][10][11]

II. Pharmacokinetics of Methylprednisolone

Once formed from its hemisuccinate prodrug, methylprednisolone exhibits a distinct pharmacokinetic profile characterized by its distribution, metabolism, and elimination.

Absorption and Distribution

Following intravenous administration of MPHS and its subsequent hydrolysis, methylprednisolone is widely distributed throughout the body.[12] It has an apparent volume of distribution of approximately 1.4 L/kg.[12] Methylprednisolone is moderately bound to plasma proteins, primarily albumin, with a binding of about 77-78%.[11][12] Unlike endogenous corticosteroids such as cortisol, methylprednisolone does not bind significantly to corticosteroid-binding globulin (transcortin).[1]

Metabolism

The metabolism of methylprednisolone is a complex process primarily occurring in the liver.[12] The metabolic pathways are designed to increase the water solubility of the molecule, facilitating its renal excretion. The key metabolic transformations involve hydroxylation and reduction reactions.

The major metabolites of methylprednisolone are:

-

20α-hydroxymethylprednisolone and 20β-hydroxymethylprednisolone: These are inactive metabolites formed by the reduction of the C20-keto group.[12]

-

6β-hydroxy-20α-hydroxymethylprednisolone: A further hydroxylated metabolite.[13]

-

20-carboxymethylprednisolone: Formed via oxidation.[13]

-

Methylprednisone: Methylprednisolone can undergo reversible metabolism to its inactive 11-keto metabolite, methylprednisone.[1][14] This bioconversion is mediated by 11β-hydroxysteroid dehydrogenases.[1]

The cytochrome P450 enzyme system, specifically the CYP3A4 isoenzyme, plays a crucial role in the metabolism of methylprednisolone.[12] This has significant implications for potential drug-drug interactions, as co-administration with CYP3A4 inducers (e.g., rifampin, phenobarbital) can increase the clearance of methylprednisolone, while inhibitors (e.g., ketoconazole, troleandomycin) can decrease its clearance.[12][13]

Below is a diagram illustrating the primary metabolic pathways of methylprednisolone.

Caption: Metabolic pathway of this compound.

Elimination

Methylprednisolone is primarily eliminated from the body through hepatic metabolism followed by renal excretion of the inactive metabolites.[1] The elimination half-life of methylprednisolone is in the range of 1.8 to 5.2 hours.[12] A small fraction of unchanged methylprednisolone is also excreted in the urine.[1] The pharmacokinetics of methylprednisolone are generally linear, meaning that changes in dose result in proportional changes in plasma concentrations.[15]

III. Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound and methylprednisolone in healthy adults. It is important to note that these values can vary depending on the patient population, dose, and analytical methods used.

| Parameter | This compound (Prodrug) | Methylprednisolone (Active Drug) | Reference(s) |

| Conversion Half-life (t½) | ~16 minutes | N/A | [8] |

| Elimination Half-life (t½) | ~0.3-0.6 hours | ~1.8-5.2 hours | [10][11][12] |

| Volume of Distribution (Vd) | ~0.35 L/kg | ~1.4 L/kg | [10][12] |

| Clearance (CL) | ~495-1389 mL/hr/kg | ~336-450 mL/hr/kg | [8][10][16] |

| Plasma Protein Binding | Not specified | ~77-78% | [11][12] |

| Bioavailability (from IV MPHS) | Incomplete (~85-90%) | Dependent on prodrug conversion | [9][10] |

IV. Factors Influencing Pharmacokinetics and Metabolism

Several physiological and pathological factors can influence the pharmacokinetics and metabolism of methylprednisolone.

-

Liver Disease: Patients with chronic liver disease may exhibit a significantly reduced clearance of this compound.[10] However, the clearance of the active methylprednisolone appears to be less affected.[10] This suggests that while the conversion of the prodrug may be slower in these patients, the elimination of the active moiety remains relatively intact. For prednisone, a related corticosteroid, impaired liver function has been shown to decrease its conversion to the active form, prednisolone.[17][18]

-

Dose: While generally considered to have linear pharmacokinetics, some studies suggest the potential for non-linearity at very high doses, with a decrease in clearance.[8]

-

Drug Interactions: As mentioned previously, co-administration with drugs that induce or inhibit the CYP3A4 enzyme system can significantly alter the metabolic clearance of methylprednisolone.[12][13]

-

Time of Administration: There is some evidence to suggest a diurnal variation in methylprednisolone clearance, with a greater clearance observed in the afternoon compared to the morning.[19][20]

V. Experimental Protocols: Analysis of Methylprednisolone and its Metabolites

The quantitative analysis of methylprednisolone and its derivatives in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is the most commonly employed technique for this purpose.[21][22][23]

Representative HPLC Method for Plasma Analysis

This protocol provides a generalized workflow for the extraction and analysis of methylprednisolone and its hemisuccinate prodrug from plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 1.0 mL of plasma in a glass tube, add an internal standard (e.g., dexamethasone).[24]

-

Add 5 mL of a suitable organic solvent (e.g., methylene chloride).[25]

-

Vortex the mixture for 1-2 minutes to ensure thorough extraction.

-

Centrifuge at 2000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic (lower) layer to a clean tube.

-

Wash the organic phase with 1.0 mL of 0.1 M NaOH followed by 1.0 mL of deionized water to remove acidic and water-soluble impurities.[24]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37-40°C.

-

Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.

2. HPLC Analysis:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[26]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate the prodrug, the active drug, and its metabolites.[22]

-

Detection: UV detection at a wavelength of approximately 248-254 nm.[22][26]

-

Injection Volume: 20-50 µL.

Below is a diagram illustrating the experimental workflow for the analysis of methylprednisolone and its metabolites in plasma.

Caption: Experimental workflow for HPLC analysis of methylprednisolone.

VI. Conclusion

The in vivo pharmacokinetics and metabolism of this compound are a well-orchestrated sequence of events that begin with the rapid enzymatic conversion of the prodrug to the active methylprednisolone. The subsequent distribution, extensive hepatic metabolism primarily via CYP3A4, and renal excretion of inactive metabolites define the therapeutic profile of this widely used corticosteroid. A thorough understanding of these processes, along with the factors that can influence them, is paramount for optimizing therapeutic strategies, predicting potential drug interactions, and guiding the development of novel corticosteroid formulations. The analytical methodologies outlined provide the necessary tools for researchers to precisely characterize the pharmacokinetic behavior of methylprednisolone and its derivatives in various physiological and pathological contexts.

VII. References

-

Methylprednisolone. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Mollmann, H., Hochhaus, G., Rohatagi, S., Barth, J., & Derendorf, H. (1997). Pharmacokinetics of methylprednisolone and prednisolone after single and multiple oral administration. Journal of Clinical Pharmacology, 37(11), 1084-1092.

-

Ludwig, E. A., Slaughter, R. L., Savliwala, M., & Jusko, W. J. (1990). Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 AM versus 4 PM. Clinical Pharmacology & Therapeutics, 48(2), 186-193.

-

Derendorf, H., Rohdewald, P., Möllmann, H., Rehder, J., & Barth, J. (1986). Comparative pharmacokinetics of methylprednisolone phosphate and hemisuccinate in high doses. Journal of Pharmaceutical Sciences, 75(2), 147-151.

-

What is the mechanism of Methylprednisolone? (2024, July 17). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

-

Mollmann, H., Wagner, M., & Derendorf, H. (1997). Pharmacokinetics of Methylprednisolone and Prednisolone After Single and Multiple Oral Administration. Scite.ai. Retrieved January 14, 2026, from [Link]

-

Methylprednisolone. (2024, August 11). In StatPearls. NCBI Bookshelf. Retrieved January 14, 2026, from [Link]

-

Al-Habet, S. M., & Rogers, H. J. (1989). Meta-Analysis of the Input and Disposition of Various Dosage Forms of Methylprednisolone in Healthy Subjects Utilizing a Physiologically Based Pharmacokinetic Model. British Journal of Clinical Pharmacology, 27(3), 285-290.

-

Hosokawa, M., Endo, T., Fujisawa, M., Hara, S., & Chiba, K. (2005). Dexamethasone-induced methylprednisolone hemisuccinate hydrolase: its identification as a member of the rat carboxylesterase 2 family and its unique existence in plasma. Biochemical Pharmacology, 69(8), 1287-1297.

-

Ludwig, E. A., Slaughter, R. L., Savliwala, M., & Jusko, W. J. (1990). Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 am versus 4 pm. Clinical Pharmacology & Therapeutics, 48(2), 186-193.

-

Uribe, M., Go, V. L., & Kluge, D. (1985). Pharmacokinetics of methylprednisolone hemisuccinate and methylprednisolone in chronic liver disease. Hepatology, 5(4), 587-591.

-

Möllmann, H., Derendorf, H., & Rohdewald, P. (1989). High-performance liquid chromatography analysis, preliminary pharmacokinetics, metabolism and renal excretion of methylprednisolone with its C6 and C20 hydroxy metabolites in multiple sclerosis patients receiving high-dose pulse therapy. Journal of Chromatography B: Biomedical Sciences and Applications, 491, 359-371.

-

Kong, A. N., Jungbluth, G. L., Pasko, M. T., Beam, T. R., & Jusko, W. J. (1990). Pharmacokinetics of methylprednisolone sodium succinate and methylprednisolone in patients undergoing cardiopulmonary bypass. Pharmacotherapy, 10(1), 29-34.

-

Hazra, A., Pyszczynski, N. A., & Jusko, W. J. (2014). Pharmacokinetics of Methylprednisolone after Intravenous and Intramuscular Administration in Rats. Biopharmaceutics & Drug Disposition, 35(7), 403-413.

-

Al-Habet, S. M., & Rogers, H. J. (1989). Across-species meta-analysis of methylprednisolone reversible metabolism and pharmacokinetics utilizing allometric and scaling model approaches. British Journal of Clinical Pharmacology, 27(3), 285-290.

-

Rocci, M. L., & Jusko, W. J. (1983). Pharmacokinetics and pharmacodynamic modeling of direct suppression effects of methylprednisolone on serum cortisol and blood histamine in human subjects. Journal of Pharmacokinetics and Biopharmaceutics, 11(6), 549-569.

-

Capel, I. D., & Williams, D. C. (1980). Hydrolysis of methylprednisolone hemisuccinate to methylprednisolone by a nonspecific carboxylesterase. Pharmacological Research Communications, 12(2), 139-146.

-

Shomali, M., & Shomali, M. (2022). Methylprednisolone therapy induces differential metabolic trajectories in severe COVID-19 patients. mSystems, 7(1), e01037-21.

-

Pozo, O. J., Marcos, J., & Ventura, R. (2015). Urinary profile of methylprednisolone metabolites after oral and topical administrations. Drug Testing and Analysis, 7(10), 915-925.

-

Mehvar, R., & Wadhwa, M. S. (2000). Kinetics of hydrolysis of dextran-methylprednisolone succinate, a macromolecular prodrug of methylprednisolone, in rat blood and liver lysosomes. Journal of Controlled Release, 67(2-3), 231-239.

-

Al-Habet, S. M., & Rogers, H. J. (1989). Methylprednisolone pharmacokinetics after intravenous and oral administration. British Journal of Clinical Pharmacology, 27(3), 285-290.

-

Al-Habet, S. M., & Rogers, H. J. (1989). Methylprednisolone pharmacokinetics after intravenous and oral administration. British Journal of Clinical Pharmacology, 27(3), 285-290.

-

Papaindo. (n.d.). Methylprednisolone. Scribd. Retrieved January 14, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Methylprednisolone on Primesep B Column. Retrieved January 14, 2026, from [Link]

-

Uribe, M., & Go, V. L. (1979). Corticosteroid pharmacokinetics in liver disease. Clinical Pharmacokinetics, 4(3), 233-240.

-

Schalm, S. W., Summerskill, W. H., & Go, V. L. (1977). Impaired conversion of prednisone to prednisolone in patients with liver cirrhosis. Gut, 18(1), 19-22.

-

methylprednisolone (systemic). (n.d.). In Drugs.com. Retrieved January 14, 2026, from [Link]

-

Hazra, A., Pyszczynski, N., & Jusko, W. J. (2013). Pharmacokinetics of Methylprednisolone after Intravenous and Intramuscular Administration in Rats. Biopharmaceutics & Drug Disposition, 34(7), 403-413.

-

Valdivieso, A., Quiñones, L., & Arancibia, A. (2001). Determination of Prednisolone and Prednisone in Plasma, Whole Blood, Urine, and Bound-to-Plasma Proteins by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 39(7), 299-303.

-

Anderson, B. D., & Taphouse, V. (1981). Initial rate studies of hydrolysis and acyl migration in methylprednisolone 21-hemisuccinate and 17-hemisuccinate. Journal of Pharmaceutical Sciences, 70(2), 181-186.

-

Al-Hakkani, M. F., Ahmed, N., & Hassan, M. H. A. (2023). A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application. Scientific Reports, 13(1), 1-11.

-

Frey, B. M., & Frey, F. J. (1986). Effect of liver function on the metabolism of prednisone and prednisolone in humans. Gastroenterology, 91(2), 269-276.

-

Tsuji, A., Tamai, I., & Sasaki, K. (1987). Hydrolysis of Prednisolone Succinate by Esterase in Rabbit Ocular Tissue. Ophthalmic Research, 19(5), 281-287.

-

Stankovic, M., & Vemic, A. (2003). The effervescent pharmaceutical dosage form of esters and ester salts of 6 α methylprednisolone succinate, procedure for its obtaining and application. Google Patents.

-

Ebling, W. F., Szefler, S. J., & Jusko, W. J. (1984). Analysis of cortisol, methylprednisolone, and methylprednisolone hemisuccinate. Absence of effects of troleandomycin on ester hydrolysis. Journal of Chromatography B: Biomedical Sciences and Applications, 305(2), 271-280.

-

Matabosch, X., Pozo, O. J., Pérez-Mañá, C., Farré, M., Segura, J., & Ventura, R. (2015). Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. Drug Testing and Analysis, 7(10), 915-925.

-

Andrade, R. J., Lucena, M. I., & García-Cortés, M. (2019). Liver injury after methylprednisolone pulses: A disputable cause of hepatotoxicity. A case series and literature review. Journal of Hepatology, 70(5), 1035-1037.

-

Anderson, B. D., & Taphouse, V. (1981). Initial rate studies of hydrolysis and acyl migration in methylprednisolone 21-hemisuccinate and 17-hemisuccinate. Journal of Pharmaceutical Sciences, 70(2), 181-186.

-

Djurdjevic, P., Jelikic-Stankov, M., & Stankov, V. (2010). Methylprednisolone and its related substances in freeze dried powders for injections. Journal of the Serbian Chemical Society, 75(5), 637-646.

-

Członkowska, A., & Kurkowska-Jastrzębska, I. (2013). Liver Injury Induced by High-Dose Methylprednisolone Therapy: A Case Report and Brief Review of the Literature. Case Reports in Hepatology, 2013, 619259.

Sources

- 1. Methylprednisolone - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

- 3. Methylprednisolone therapy induces differential metabolic trajectories in severe COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2003082251A2 - THE EFFERVESCENT PHARMACEUTICAL DOSAGE FORM OF ESTERS AND ESTER SALTS OF 6 α METHYLPREDNISOLONE SUCCINATE, PROCEDURE FOR ITS OBTAINING AND APPLICATION - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. Pharmacokinetics of Methylprednisolone after Intravenous and Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrolysis of methylprednisolone hemisuccinate to methylprednisolone by a nonspecific carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Meta-Analysis of the Input and Disposition of Various Dosage Forms of Methylprednisolone in Healthy Subjects Utilizing a Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative pharmacokinetics of methylprednisolone phosphate and hemisuccinate in high doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of methylprednisolone hemisuccinate and methylprednisolone in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamic modeling of direct suppression effects of methylprednisolone on serum cortisol and blood histamine in human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labeling.pfizer.com [labeling.pfizer.com]

- 13. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. Pharmacokinetics of methylprednisolone and prednisolone after single and multiple oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methylprednisolone pharmacokinetics after intravenous and oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 am versus 4 pm - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scite.ai [scite.ai]

- 22. High-performance liquid chromatography analysis, preliminary pharmacokinetics, metabolism and renal excretion of methylprednisolone with its C6 and C20 hydroxy metabolites in multiple sclerosis patients receiving high-dose pulse therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Analysis of cortisol, methylprednisolone, and methylprednisolone hemisuccinate. Absence of effects of troleandomycin on ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. researchgate.net [researchgate.net]

Biological activity of methylprednisolone and its esters

An In-Depth Technical Guide to the Biological Activity of Methylprednisolone and Its Esters

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Glucocorticoid Core

Methylprednisolone is a potent synthetic glucocorticoid, engineered from the hydrocortisone structure to maximize anti-inflammatory effects while minimizing mineralocorticoid activity.[1][2][3] Since its approval, it has become a cornerstone therapy for a vast array of inflammatory and autoimmune disorders, including rheumatoid arthritis, asthma, and severe allergic reactions.[4][5][6] The true versatility of methylprednisolone, however, lies not only in its core molecular activity but also in the strategic chemical modification of its structure through esterification.

The creation of methylprednisolone esters—such as the rapidly acting sodium succinate or the long-acting acetate—is a deliberate exercise in pharmaceutical design.[7] By attaching different ester groups, primarily at the C21 hydroxyl position, drug developers can precisely modulate the molecule's physicochemical properties. This allows for tailored pharmacokinetic profiles, transforming a single active compound into a suite of therapeutic tools optimized for different clinical scenarios, from emergency intravenous administration to sustained local delivery within a joint.[6][7] This guide provides a detailed exploration of the molecular mechanisms, structure-activity relationships, and comparative pharmacology of methylprednisolone and its principal esters, offering field-proven methodologies for their evaluation.

The Dual-Pathway Molecular Mechanism of Action

Methylprednisolone exerts its profound anti-inflammatory and immunosuppressive effects through two distinct, yet interconnected, cellular pathways: a slower, gene-regulating genomic pathway and a rapid, non-genomic pathway.[8][9]

The Classical Genomic Pathway

The primary mechanism of action is mediated by the intracellular glucocorticoid receptor (GR).[1][10] As a lipophilic steroid, methylprednisolone readily diffuses across the cell membrane and binds to the GR in the cytoplasm. This binding event triggers a conformational change in the receptor, causing it to dissociate from a chaperone protein complex.[1][11]

The activated methylprednisolone-GR complex then translocates into the nucleus.[1][11] Inside the nucleus, it directly interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[1][11] This interaction leads to:

-

Transactivation: The upregulation of genes encoding anti-inflammatory proteins. A key example is the synthesis of lipocortin-1 (also known as annexin-1), which inhibits phospholipase A2.[1][11] By blocking phospholipase A2, methylprednisolone prevents the release of arachidonic acid from cell membranes, thereby halting the production of potent pro-inflammatory mediators like prostaglandins and leukotrienes.[1][11]

-

Transrepression: The downregulation of genes encoding pro-inflammatory molecules. The GR complex can interfere with the activity of transcription factors such as NF-κB and AP-1, which are crucial for the expression of inflammatory cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules.[5][10][11]

This genomic pathway is responsible for the broad, sustained anti-inflammatory and immunosuppressive effects of the drug, though its onset is delayed, typically taking hours to manifest.[8]

The Rapid Non-Genomic Pathway

Increasing evidence supports the existence of rapid, non-genomic effects that occur within minutes and are independent of gene transcription.[8][12] These actions are thought to be mediated by:

-

Membrane-Bound Glucocorticoid Receptors (mGRs): A subpopulation of GRs located at the plasma membrane can initiate rapid intracellular signaling cascades upon steroid binding.[9][11][13]

-

Cytosolic GR-Mediated Effects: The cytoplasmic GR, upon binding methylprednisolone, can trigger signaling events without translocating to the nucleus, such as inhibiting cytosolic phospholipase A2.[8]

-

Physicochemical Interactions: At very high concentrations, such as those achieved during pulse therapy, methylprednisolone may directly interact with and alter the properties of cellular membranes.[13][14]

These non-genomic actions contribute to the rapid symptomatic relief seen in acute conditions and may involve the modulation of ion fluxes and kinase signaling pathways.[12]

Structure-Activity Relationship and the Rationale for Esterification

The biological activity of methylprednisolone is intrinsically linked to its steroidal structure. The addition of a methyl group at the 6α position significantly enhances its glucocorticoid potency (approximately five times that of hydrocortisone) and reduces the salt-retaining mineralocorticoid effects common to earlier corticosteroids.[10][15]

Esterification is the key strategy for modifying the drug's delivery profile. By converting the C21 hydroxyl group into an ester, the molecule's physicochemical properties, particularly water solubility and lipophilicity, can be dramatically altered.[16] This directly impacts how the drug is absorbed, distributed, and released at the site of action.

-

Increasing Water Solubility: Attaching a highly polar, ionizable group like sodium succinate creates a water-soluble prodrug. This is ideal for intravenous formulations that require rapid dissolution in aqueous media for immediate systemic action.[7]

-

Increasing Lipid Solubility: Attaching a non-polar group like acetate decreases water solubility, creating a more lipophilic compound.[7][16] When formulated as a microcrystalline suspension and injected intramuscularly or intra-articularly, this "depot" preparation is slowly absorbed from the injection site, providing a sustained, long-lasting therapeutic effect.[6][7]

Experimental Protocol: Glucocorticoid Receptor (GR) Reporter Gene Assay

This protocol describes a common method to measure the functional potency (EC₅₀) of a glucocorticoid by quantifying its ability to induce gene expression via the GR.

-

Cell Culture:

-

Maintain a suitable mammalian cell line (e.g., HEK293, A549) that has been stably or transiently transfected with two plasmids:

-

An expression vector for the human glucocorticoid receptor.

-

A reporter vector containing a luciferase gene under the control of a promoter with multiple GREs (e.g., MMTV promoter). [17][18] * Culture cells in appropriate media supplemented with fetal bovine serum (charcoal-stripped to remove endogenous steroids) and antibiotics.

-

-

-

Assay Preparation:

-

Seed the cells into 96-well white, clear-bottom assay plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound (methylprednisolone) and a reference standard (e.g., dexamethasone) in assay medium. Include a vehicle control (e.g., 0.1% DMSO).

-

-

Compound Treatment:

-

Carefully remove the culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds, reference standard, or vehicle control.

-

Incubate the plates for 18-24 hours at 37°C in a humidified CO₂ incubator to allow for receptor activation, nuclear translocation, and reporter gene expression.

-

-

Luciferase Activity Measurement:

-

After incubation, remove the medium and lyse the cells using a commercial luciferase lysis buffer.

-

Add a luciferase substrate solution (containing luciferin) to each well.

-

Immediately measure the luminescence signal using a plate-reading luminometer. The light output is directly proportional to the amount of luciferase enzyme produced.

-

-

Data Analysis:

-

Subtract the background luminescence (from vehicle control wells).

-

Plot the luminescence signal against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC₅₀ value, which is the concentration that produces 50% of the maximal response. [17]

-

In Vivo Anti-Inflammatory Efficacy

Animal models are essential for evaluating the anti-inflammatory activity of a compound in a complex biological system.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for screening acute anti-inflammatory agents. [19][20]

-

Animals and Acclimatization:

-

Use adult Wistar or Sprague-Dawley rats of a specific weight range (e.g., 150-200 g).

-

Acclimatize the animals for at least one week before the experiment, with free access to standard chow and water.

-

Fast the animals overnight before the experiment but allow access to water.

-

-

Grouping and Dosing:

-

Randomly divide the animals into groups (n=6-8 per group):

-

Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, saline).

-

Group II: Positive Control (e.g., Indomethacin or Dexamethasone at a standard dose).

-

Group III, IV, V: Test Compound (Methylprednisolone or its ester) at various dose levels.

-

-

Administer the respective vehicle, standard, or test compound via the desired route (e.g., oral gavage, intraperitoneal injection) one hour before inducing inflammation.

-

-

Induction of Inflammation:

-

Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline (0 hr) reading.

-

Administer a subplantar injection of 0.1 mL of a 1% w/v solution of lambda-carrageenan in sterile saline into the right hind paw of each animal.

-

-

Measurement of Edema:

-

Measure the paw volume again at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours. [19]

-

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection paw volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] x 100

-

Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significance.

-

Analytical Methods for Pharmacokinetic Analysis

To understand the absorption, distribution, metabolism, and excretion (ADME) of methylprednisolone and its esters, it is crucial to accurately quantify their concentrations in biological matrices.

Protocol Outline: HPLC Method for Quantifying Methylprednisolone in Plasma

High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. [21][22][23]

-

Sample Preparation:

-

Collect blood samples into heparinized tubes at predetermined time points after drug administration.

-

Centrifuge to separate plasma and store at -80°C until analysis.

-

Perform a liquid-liquid or solid-phase extraction to isolate the drug from plasma proteins and other interfering substances. This typically involves precipitating proteins (e.g., with acetonitrile) and/or extracting the analyte into an organic solvent (e.g., methylene chloride). [22] * Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

System: An HPLC system equipped with a UV detector, pump, and autosampler.

-

Column: A reversed-phase C18 column is commonly used. [21][24] * Mobile Phase: A mixture of an aqueous buffer (e.g., water with acetic acid) and an organic solvent (e.g., acetonitrile) is typical. [21][25]The exact ratio is optimized to achieve good separation.

-

Flow Rate: Typically 1.0 - 2.0 mL/min. [21] * Detection: UV detection at a wavelength of ~254 nm. [21][24] * Internal Standard: An appropriate internal standard (e.g., betamethasone, hydrocortisone) is added to samples and standards to correct for variations in extraction and injection. [22][24]

-

-

Quantification:

-

Prepare a calibration curve by spiking known concentrations of methylprednisolone into blank plasma.

-

Analyze the unknown samples and quantify the concentration by comparing the peak area ratio (analyte/internal standard) to the calibration curve.

-

The method must be validated according to regulatory guidelines (e.g., ICH) for linearity, accuracy, precision, and sensitivity (LOD/LOQ). [25]

-

Conclusion

Methylprednisolone is a powerful anti-inflammatory agent whose therapeutic utility is significantly expanded through the strategic use of its esters. The core activity of the molecule stems from its ability to modulate gene expression via the genomic pathway and to elicit rapid cellular responses through non-genomic mechanisms. The choice between a rapidly acting, water-soluble ester like sodium succinate and a long-acting, lipophilic ester like acetate is a critical decision in drug development and clinical practice, allowing for precise control over the drug's pharmacokinetic profile. By employing a combination of robust in vitro, in vivo, and analytical methodologies, researchers can thoroughly characterize the biological activity of these compounds, ensuring the development of safe and effective therapies tailored to specific inflammatory and autoimmune diseases.

References

- Patsnap Synapse. (2024, July 17).

- Pharmacology of Methylprednisolone; Mechanism of action, Indications, Pharmacokinetics, Uses, Effect. (2025, January 4). YouTube.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Methylprednisolone?

- Methylprednisolone Mechanism Of Action When Treating Inflammation, Immune Reactions. (n.d.). Self Cared.

- Pharkeep Digest. (2025, September 23).

- Toutain, P. L., Alvinerie, M., & Ruckebusch, Y. (1986). Pharmacokinetics of Methylprednisolone, Methylprednisolone Sodium Succinate, and Methylprednisolone Acetate in Dogs.

- Al-Muhsen, S., & Bahammam, A. (2010). Genomic and non-genomic actions of glucocorticoids in asthma. Annals of Thoracic Medicine.

- Wikipedia. (n.d.). Methylprednisolone.

- Toutain, P. L., Alvinerie, M., & Ruckebusch, Y. (1986). Pharmacokinetics of methylprednisolone, methylprednisolone sodium succinate, and methylprednisolone acetate in dogs. Journal of Pharmaceutical Sciences.

- Singh, S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences.

- Patel, P., & Patel, M. (2024, August 11). Methylprednisolone.

- Gatica-Rojas, V., et al. (2019). Genomic and non-genomic effects of glucocorticoids: implications for breast cancer.

- Al-Tannak, N. F., & Al-Obaidy, S. S. (2023). A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application.

- Al-Tannak, N. F., & Al-Obaidy, S. S. (2023). Determination of Methylprednisolone Antiderivatives By HPLC Analysis Method And Its Practical Application. International Journal of Scientific & Advanced Research in Technology.

- Patsnap Synapse. (2024, July 17).

- Buttgereit, F., & Scheffold, A. (2002). Genomic and non-genomic actions of glucocorticoids.

- Mortensen, J. H., et al. (2021). Highly Responsive Bioassay for Quantification of Glucocorticoids. Journal of the Endocrine Society.

- Garg, D. C., et al. (1979). Determination of methylprednisolone and methylprednisolone acetate in synovial fluid using high-performance liquid chromatography.

- ADRENAL CORTEX HORMONES. (n.d.). SlidePlayer.

- Sun, Y., et al. (2019). Development of highly potent glucocorticoids for steroid-resistant severe asthma. PNAS.

- Groeneweg, F. L., et al. (2011). Rapid non-genomic effects of corticosteroids and their role in the central stress response. Journal of Endocrinology.

- Ebling, W. F., et al. (1983). Analysis of methylprednisolone, methylprednisone and corticosterone for assessment of methylprednisolone disposition in the rat.

- Sree, G. S., et al. (2022). HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation. World Journal of Biology Pharmacy and Health Sciences.

- Rahman, H., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.

- AERU. (2025, September 16). Methylprednisolone. University of Hertfordshire.

- Medrol (Methylprednisolone): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.

- Buttgereit, F., et al. (2008). Genomic and nongenomic effects of glucocorticoids (GC).

- Structure Activity Relationship SAR of Glucocorticoids & Mineralocorticoids | MEDICINAL CHEMISTRY. (2021, September 18). YouTube.

- Methylprednisolone Monograph for Professionals. (2025, February 18). Drugs.com.

Sources

- 1. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]

- 2. Methylprednisolone - Wikipedia [en.wikipedia.org]

- 3. Medrol (Methylprednisolone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. youtube.com [youtube.com]

- 5. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Methylprednisolone Acetate? [synapse.patsnap.com]

- 7. pharkeep.com [pharkeep.com]

- 8. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. internationaldrugmart.com [internationaldrugmart.com]

- 11. What is the mechanism of Methylprednisolone aceponate? [synapse.patsnap.com]

- 12. joe.bioscientifica.com [joe.bioscientifica.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. ijpras.com [ijpras.com]

- 20. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of methylprednisolone, methylprednisone and corticosterone for assessment of methylprednisolone disposition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. wjbphs.com [wjbphs.com]

- 24. researchgate.net [researchgate.net]

- 25. ijsart.com [ijsart.com]

A Technical Guide to Methylprednisolone 17-Hemisuccinate: A Prodrug Approach to Enhanced Corticosteroid Delivery

Abstract

Methylprednisolone, a potent synthetic glucocorticoid, is a cornerstone in managing acute inflammatory and autoimmune disorders. However, its poor water solubility presents a significant formulation challenge for parenteral administration, which is often required for rapid therapeutic onset. This technical guide provides an in-depth examination of methylprednisolone 17-hemisuccinate (MPHS), a water-soluble ester prodrug designed to overcome this limitation. We will explore the chemical synthesis, mechanism of bioactivation, comparative pharmacokinetics, and the critical analytical methodologies required for its quality control. This document is intended for researchers, drug development professionals, and scientists engaged in the fields of pharmacology, medicinal chemistry, and pharmaceutical analysis.

Introduction: The Rationale for a Prodrug Strategy

Methylprednisolone (MP) exerts powerful anti-inflammatory and immunosuppressive effects by binding to intracellular glucocorticoid receptors, which then modulate the transcription of target genes.[1] While effective, its clinical utility in emergency settings is hampered by its low aqueous solubility. The development of this compound, and its highly water-soluble sodium salt, methylprednisolone sodium succinate (MPSS), represents a classic and highly successful prodrug strategy.[2][3] A prodrug is an inactive or less active compound that is metabolized (converted) into the active parent drug in vivo.[1] This approach allows for the administration of high doses in small volumes, typically via intravenous or intramuscular injection, ensuring rapid achievement of therapeutic concentrations of the active methylprednisolone.[2][3]

Chemical Synthesis and Formulation Characteristics

The transformation of methylprednisolone into its 17-hemisuccinate prodrug is a targeted chemical modification designed to enhance its physicochemical properties without altering the core pharmacophore.

Synthesis via Esterification

The primary route for synthesizing MPHS is the esterification of the C-17 hydroxyl group of methylprednisolone with succinic anhydride.[1][4] This reaction creates an ester linkage, attaching the succinyl group to the steroid backbone.

The causality for this specific synthetic choice is twofold:

-

Targeting the Hydroxyl Group: The methylprednisolone molecule has several hydroxyl groups, but the esterification reaction is directed to create the desired ester linkage.

-

Introduction of a Carboxylic Acid: The succinyl moiety introduces a terminal carboxylic acid group. This is the key to enhanced water solubility. By reacting this acidic group with a base, such as sodium hydroxide or sodium bicarbonate, the highly water-soluble sodium salt (MPSS) is formed.[5][6] This salt form is what is typically used in clinical formulations like SOLU-MEDROL®.[2][3][7]

Caption: In-vivo hydrolysis of the MPHS prodrug.

Comparative Pharmacokinetics

Understanding the pharmacokinetic profile of both the prodrug (MPHS) and the active moiety (MP) is essential for predicting the therapeutic window and ensuring optimal dosing.

Prodrug vs. Active Drug Disposition